molecular formula C16H25BrN2O3 B8160373 (6-Bromopyridin-3-ylmethyl)-carbamic acid tert-butyl ester; compound with tetrahydropyran

(6-Bromopyridin-3-ylmethyl)-carbamic acid tert-butyl ester; compound with tetrahydropyran

Cat. No.: B8160373
M. Wt: 373.28 g/mol
InChI Key: MPFSVUSBZDUZMJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(6-bromopyridin-3-yl)methyl]carbamate;oxane: is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(6-bromopyridin-3-yl)methyl]carbamate typically involves the reaction of 6-bromopyridin-3-ylmethanol with tert-butyl isocyanate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(6-bromopyridin-3-yl)methyl]carbamate can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives, often with the removal of the bromine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
  • Used in the development of new bioactive compounds for research purposes.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its potential use in the treatment of various diseases due to its unique chemical properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-bromopyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The bromine atom in the pyridine ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions and interactions.

Comparison with Similar Compounds

    tert-Butyl N-[(6-chloropyridin-3-yl)methyl]carbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl N-[(6-fluoropyridin-3-yl)methyl]carbamate: Similar structure but with a fluorine atom instead of bromine.

    tert-Butyl N-[(6-iodopyridin-3-yl)methyl]carbamate: Similar structure but with an iodine atom instead of bromine.

Uniqueness:

  • The presence of the bromine atom in tert-butyl N-[(6-bromopyridin-3-yl)methyl]carbamate provides unique reactivity and properties compared to its halogenated analogs.
  • The compound’s specific interactions with molecular targets make it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(6-bromopyridin-3-yl)methyl]carbamate;oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2.C5H10O/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8;1-2-4-6-5-3-1/h4-6H,7H2,1-3H3,(H,14,15);1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFSVUSBZDUZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)Br.C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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